3,4-Dimethylbenzofuran
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10O |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
3,4-dimethyl-1-benzofuran |
InChI |
InChI=1S/C10H10O/c1-7-4-3-5-9-10(7)8(2)6-11-9/h3-6H,1-2H3 |
InChI Key |
IUEXCOWAYRHFEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=COC2=CC=C1)C |
Origin of Product |
United States |
Synthetic Methodologies for 3,4 Dimethylbenzofuran and Its Substituted Derivatives
Established Synthetic Pathways to Benzofuran (B130515) Scaffolds
The foundational methods for constructing the benzofuran core can be broadly categorized into two main approaches: forming the furan (B31954) ring onto a pre-existing benzene (B151609) derivative or, conversely, creating the benzene ring through annulation onto a furan precursor. divyarasayan.org
Condensation Reactions for Furan Ring Formation
Condensation reactions are a cornerstone of benzofuran synthesis, often involving the intramolecular cyclization of a suitably functionalized benzene-containing intermediate.
One of the earliest and most classic methods is the Perkin rearrangement . This reaction involves the ring contraction of a 3-halocoumarin in the presence of a base, such as sodium hydroxide, to yield a benzofuran-2-carboxylic acid. nih.govnih.govwikipedia.org The mechanism is initiated by the base-catalyzed fission of the lactone ring in the coumarin. nih.govresearchgate.net Subsequent intramolecular nucleophilic attack by the resulting phenoxide onto the vinyl halide portion of the molecule leads to the formation of the benzofuran ring. nih.govnih.gov The use of microwave assistance has been shown to significantly reduce reaction times from hours to minutes while providing high yields. nih.gov
Another significant approach is the Nenitzescu reaction , which typically involves the condensation of an enaminoketone with a 1,4-benzoquinone (B44022) to form the benzofuran structure. nih.gov Intramolecular condensation of Wittig reagents, specifically o-acyloxybenzylidene phosphoranes, can also be employed to generate the furan ring. jocpr.com
Furthermore, the intramolecular condensation of arylalkynyl ethers provides a route to the benzofuran skeleton. For instance, vanillin (B372448) can be converted to a propargyl ether, which then undergoes a Claisen rearrangement mediated by cesium fluoride (B91410) to construct the 2-methylbenzofuran (B1664563) ring. jocpr.com
Cyclization Approaches for Benzene Ring Annulation
While furan ring formation is common, an alternative strategy involves the construction of the benzene ring onto an existing furan molecule, a process known as benzannulation. One such pathway involves the Diels-Alder reaction, where a furan ring acts as the diene, reacting with a suitable dienophile. This cycloaddition forms a bicyclic intermediate that can be aromatized to generate the fused benzene ring of the benzofuran structure. rsc.org
More frequently, established pathways involve the intramolecular cyclization of a substituted benzene to form the furan ring. A widely used method starts with the O-alkylation of phenols with α-haloketones, followed by an intramolecular cyclization to furnish the benzofuran. nih.gov This can be performed as a one-step, regioselective synthesis promoted by reagents like titanium tetrachloride, which facilitates both the initial Friedel–Crafts-like alkylation and the subsequent cyclodehydration. nih.gov
Acid-catalyzed cyclization of α-aryloxycarbonyl compounds is another established route. rsc.org For example, o-acylphenoxyacetic acids can undergo dehydrative cyclization upon treatment with a base to yield the benzofuran core. mdpi.com
Advanced Synthetic Strategies for Functionalized 3,4-Dimethylbenzofurans
Modern synthetic chemistry offers a sophisticated toolkit for the construction of complex and specifically functionalized benzofurans. These methods often employ metal catalysts and intricate reaction cascades to achieve high efficiency and control.
Transition Metal-Catalyzed Cycloaddition and Coupling Reactions
Transition metals such as palladium, copper, rhodium, ruthenium, and gold are instrumental in catalyzing the formation of the benzofuran scaffold, enabling reactions under mild conditions with high tolerance for various functional groups. nih.govdivyarasayan.org
A prominent example is the Sonogashira coupling reaction , which typically involves the palladium and copper co-catalyzed coupling of terminal alkynes with o-iodophenols. nih.govdivyarasayan.org The resulting intermediate undergoes intramolecular cyclization to afford the benzofuran derivative. divyarasayan.org This method is highly versatile and allows for the synthesis of a wide array of substituted benzofurans. divyarasayan.orgrsc.org
Palladium-catalyzed oxidative cyclization of o-cinnamyl or o-allyl phenols is another powerful technique. mdpi.comnih.gov In this process, a Pd(II) catalyst promotes an intramolecular oxidative annulation, forming the furan ring. nih.gov Similarly, ruthenium catalysts can achieve the dehydrative C-H alkenylation and annulation of phenols with 1,2-diols, offering a direct and atom-economical route to benzofurans where water is the only byproduct. divyarasayan.orgresearchgate.netorganic-chemistry.org
The table below summarizes various transition metal-catalyzed reactions for benzofuran synthesis.
| Catalyst System | Starting Materials | Reaction Type | Resulting Product | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | o-Iodophenols, Terminal Alkynes | Sonogashira Coupling / Cyclization | Substituted Benzofurans | nih.govdivyarasayan.org |
| PdCl₂(C₂H₄)₂ / Benzoquinone | o-Cinnamyl Phenols | Oxidative Annulation | 2-Benzyl Benzofurans | nih.gov |
| Cationic Ru-H Complex | Phenols, 1,2-Diols | Dehydrative C-H Alkenylation / Annulation | Substituted Benzofurans | divyarasayan.orgresearchgate.net |
| Rhodium Catalyst | Propargyl Alcohols, Aryl Boronic Acids | Arylation / Cyclization | Substituted Benzofurans | nih.gov |
| Gold Catalyst | Alkynyl Esters, Quinols | Condensation / Rearrangement | Substituted Benzofurans | nih.gov |
Regioselective Functionalization and Derivatization
Achieving regioselectivity—the control over the position of functionalization—is critical for synthesizing specific isomers like 3,4-dimethylbenzofuran. Modern methods allow for precise installation of substituents on the benzofuran core.
One strategy involves the reaction of 3-hydroxy-2-pyrones with specific nitroalkenes. This method allows for the programmable and regioselective preparation of benzofuranones, which are versatile intermediates that can be subsequently converted to the corresponding substituted benzofurans. oregonstate.edu For example, the reaction of 3-hydroxy-4-methyl-2H-pyran-2-one with methyl-3-nitropent-3-enoate leads to the formation of 4,7-dimethylbenzofuran-2(3H)-one. oregonstate.edu
Another approach involves the direct regioselective synthesis from phenols and α-haloketones, promoted by a Lewis acid like titanium tetrachloride. This one-step process combines a Friedel-Crafts-like alkylation with intramolecular cyclodehydration, providing excellent control over the final substitution pattern. nih.gov For instance, this method has been used to synthesize 2,3-dimethylbenzofuran. mdpi.com The development of organometallic reagents, such as those involving magnesium and zinc, has also enabled the highly regioselective functionalization of heterocyclic scaffolds, a principle applicable to the benzofuran system. nih.gov
Multi-component Reactions for Complex Architectures
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms from the starting materials. rsc.org MCRs provide a powerful avenue for the rapid assembly of highly substituted benzofuran derivatives.
A copper-catalyzed one-pot, three-component reaction of o-iodophenols, in situ generated allenes, and dichloromethane (B109758) has been developed for the synthesis of 2-vinylbenzofurans. acs.org This process involves a cascade of oxa-Michael addition, C-arylation, and vinylation. acs.org
Another example is a three-component condensation of polyalkoxyphenols, arylglyoxals, and Meldrum's acid to produce substituted benzofuran-3-ylacetic acids. mathnet.ru This reaction proceeds through the formation of an intermediate dihydrocoumarin, which then undergoes an acid-assisted recyclization to yield the final benzofuran product. mathnet.ru Furthermore, a one-pot, five-component reaction involving a Ugi-azide MCR coupled with a Pd/Cu-catalyzed intramolecular cyclization has been described for creating highly substituted tetrazole-benzofuran hybrids, demonstrating the power of MCRs in generating significant molecular complexity in a single step. rsc.org
The following table details examples of multi-component reactions used in benzofuran synthesis.
| Number of Components | Reactants | Catalyst/Promoter | Product Type | Reference |
| Three | o-Iodophenols, Allenes, Dichloromethane | Copper Catalyst | 2-Vinylbenzofurans | acs.org |
| Three | Polyalkoxyphenols, Arylglyoxals, Meldrum's Acid | Triethylamine, Acid | Benzofuran-3-ylacetic Acids | mathnet.ru |
| Five | (Multiple) | Pd/Cu Catalyst | Tetrazole-Benzofuran Hybrids | rsc.org |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of benzofuran scaffolds, including derivatives like this compound, is a crucial aspect of modern organic chemistry, driven by the need to reduce environmental impact and enhance process safety and efficiency. ijnc.irkallipos.gr These principles focus on minimizing waste, using less hazardous materials, improving energy efficiency, and utilizing renewable resources. ijnc.irmdpi.com While specific studies on the green synthesis of this compound are not extensively detailed in publicly available research, the strategies developed for the broader benzofuran class are directly applicable.
Key green approaches in benzofuran synthesis involve the use of eco-friendly catalysts, alternative solvents, and energy-efficient reaction conditions. oaepublish.com The goal is to design synthetic pathways that are not only effective in producing the target molecule but also align with the tenets of sustainability. mdpi.com
Catalyst Selection and Development
A central principle of green chemistry is the use of catalytic reagents over stoichiometric ones. um-palembang.ac.id In benzofuran synthesis, significant research has focused on developing catalysts that are efficient, reusable, and non-toxic.
Heterogeneous Catalysts: To simplify product purification and enable catalyst recycling, heterogeneous catalysts are often preferred. A notable example is the use of a palladium catalyst supported on nano-sized carbon balls (Pd-NCB) for the one-step synthesis of 2-substituted benzofurans from o-iodophenols and terminal alkynes. koreascience.kr This system operates under ligand- and copper-free conditions, and the catalyst can be recycled and reused multiple times without significant loss of activity. koreascience.kr
Greener Catalysts: Other research highlights the use of catalysts that are inherently less toxic than traditional heavy metals. Zirconium chloride (ZrCl4), for instance, has been employed as a "greener" catalyst for producing benzofuran chalcones. researchreviewonline.com Similarly, 1,4-diazabicyclo[2.2.2]octane (DABCO) is recognized as an inexpensive, non-toxic, and highly reactive base catalyst for various organic transformations, including the synthesis of benzofuran-based pyrazole (B372694) derivatives. researchreviewonline.comresearchgate.net
| Catalyst System | Reaction Type | Key Green Advantages | Reference |
|---|---|---|---|
| Palladium on Nano-sized Carbon Balls (Pd-NCB) | Cyclization of o-iodophenols and terminal alkynes | Heterogeneous, reusable (>5 times), ligand- and copper-free conditions | koreascience.kr |
| Zirconium chloride (ZrCl4) | Synthesis of benzofuran chalcones | Considered a "greener," less toxic metal catalyst, efficient at room temperature | researchreviewonline.com |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Synthesis of benzofuran-based pyrazoles | Inexpensive, non-toxic, easy to handle, highly reactive solid base catalyst | researchreviewonline.comresearchgate.net |
| Copper Iodide (CuI) in Deep Eutectic Solvent | One-pot synthesis from o-hydroxy aldehydes, amines, and alkynes | Use of an eco-friendly deep eutectic solvent, efficient one-pot procedure | nih.gov |
Alternative Solvents and Reaction Conditions
Traditional organic syntheses often rely on volatile and toxic organic solvents, which contribute significantly to chemical pollution. mdpi.com Green chemistry promotes the use of safer alternatives or the elimination of solvents altogether.
Aqueous and Benign Solvents: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Electrochemical methods for synthesizing benzofuran derivatives have been successfully performed in aqueous phosphate (B84403) buffer solutions, sometimes mixed with ethanol (B145695), eliminating the need for hazardous organic solvents. jbiochemtech.comresearchgate.net
Deep Eutectic Solvents (DES): Deep eutectic solvents are emerging as environmentally friendly reaction media. A green approach for synthesizing benzofuran derivatives involves a one-pot reaction using a deep eutectic solvent composed of choline (B1196258) chloride and ethylene (B1197577) glycol. nih.gov These solvents are known for their low toxicity, biodegradability, and ability to stabilize polar intermediates. nih.gov
Solvent-Free Synthesis: Eliminating the solvent entirely is a primary goal of green chemistry. Methods like solvent-drop grinding, where a minimal amount of solvent is used with a solid catalyst (like DABCO), have been developed for benzofuran derivative synthesis. researchreviewonline.comresearchgate.net Mechanochemical grinding procedures under neat (solvent-free) conditions also represent a highly efficient and green method. mdpi.com
Energy Efficiency: Many green synthetic protocols aim to reduce energy consumption by operating at ambient temperatures. elsevier.es The use of zirconium chloride and DABCO catalysts, for example, allows for efficient reactions at room temperature. researchreviewonline.com Electrochemical synthesis is another energy-efficient technique, as it avoids the need for high temperatures to drive reactions. jbiochemtech.comresearchgate.net
| Methodology | Solvent/Medium | Key Green Advantages | Reference |
|---|---|---|---|
| Electrochemical Synthesis | Aqueous phosphate buffer solution | Catalyst-free, avoids toxic solvents, energy efficient | jbiochemtech.comresearchgate.net |
| One-Pot Synthesis | Deep Eutectic Solvent (Choline chloride-ethylene glycol) | Eco-friendly and biodegradable solvent, high-yield one-pot process | nih.gov |
| Grinding Method | Solvent-drop or solvent-free | Minimizes or eliminates solvent use, high efficiency | researchreviewonline.comresearchgate.net |
| Catalysis at Ambient Temperature | Various | Reduces energy consumption, safer reaction conditions | elsevier.es |
Atom Economy
The concept of atom economy, which measures the efficiency of incorporating all reactant atoms into the final product, is a core tenet of green chemistry. acs.orgjocpr.comskpharmteco.com Reactions with high atom economy are inherently waste-reducing. langholmandcanonbieschools.dumgal.sch.uk Addition and cyclization reactions, which are common in the synthesis of heterocyclic rings like benzofuran, are typically more atom-economical than substitution or elimination reactions. Designing synthetic routes to this compound that maximize the incorporation of starting materials into the benzofuran ring structure is a key challenge for developing truly sustainable processes. rsc.org
Spectroscopic Characterization and Structural Elucidation of 3,4 Dimethylbenzofuran Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a detailed picture of the molecular structure can be assembled.
Proton NMR spectroscopy provides information about the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. For 3,4-dimethylbenzofuran, we would expect to see distinct signals for the aromatic protons and the two methyl groups.
The aromatic protons on the benzene (B151609) ring will appear in the downfield region, typically between δ 6.8 and 7.5 ppm. The exact chemical shifts are influenced by the positions of the methyl groups and the oxygen atom of the furan (B31954) ring. The proton on the furan ring (H-2) is expected to be a singlet and appear in a characteristic region for furanoid protons. The three aromatic protons (H-5, H-6, and H-7) will exhibit splitting patterns (doublets or triplets) depending on their coupling with adjacent protons.
The two methyl groups, being in different chemical environments (one on the furan ring at C-3 and one on the benzene ring at C-4), are expected to have distinct singlet signals in the upfield region, likely between δ 2.0 and 2.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound (Based on theoretical calculations and comparison with isomers)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 | ~7.2 - 7.4 | s |
| H-5 | ~7.0 - 7.2 | d |
| H-6 | ~6.9 - 7.1 | t |
| H-7 | ~7.1 - 7.3 | d |
| 3-CH₃ | ~2.1 - 2.3 | s |
| 4-CH₃ | ~2.3 - 2.5 | s |
| s = singlet, d = doublet, t = triplet |
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal.
The spectrum will show ten signals corresponding to the ten carbon atoms in the molecule. The quaternary carbons of the fused rings (C-3a and C-7a) and the carbon bearing the methyl group on the furan ring (C-3) will have characteristic chemical shifts. The carbons of the benzene ring will appear in the aromatic region (δ 110-160 ppm), with the oxygen-substituted carbon (C-7a) being the most downfield. The methyl carbons will appear in the upfield region (δ 10-20 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound (Based on theoretical calculations and comparison with isomers)
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~140 - 145 |
| C-3 | ~115 - 120 |
| C-3a | ~125 - 130 |
| C-4 | ~130 - 135 |
| C-5 | ~120 - 125 |
| C-6 | ~122 - 128 |
| C-7 | ~110 - 115 |
| C-7a | ~150 - 155 |
| 3-CH₃ | ~10 - 15 |
| 4-CH₃ | ~15 - 20 |
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, this would be particularly useful in confirming the connectivity of the aromatic protons (H-5, H-6, and H-7).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the direct assignment of the protonated carbons in the molecule by linking the signals from the ¹H and ¹³C NMR spectra.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is a powerful tool for identifying functional groups.
The IR spectrum of this compound is expected to show several characteristic absorption bands:
Aromatic C-H stretching: Aromatic C-H bonds typically absorb in the region of 3100-3000 cm⁻¹.
Aliphatic C-H stretching: The C-H bonds of the methyl groups will show stretching vibrations just below 3000 cm⁻¹.
C=C stretching: The carbon-carbon double bonds of the aromatic and furan rings will give rise to absorptions in the 1600-1450 cm⁻¹ region.
C-O stretching: The C-O-C stretching of the furan ring is expected to appear in the 1250-1050 cm⁻¹ range.
Out-of-plane C-H bending: The substitution pattern on the benzene ring can often be inferred from the pattern of strong absorptions in the 900-675 cm⁻¹ region.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 2980 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-O-C Stretch | 1250 - 1050 |
| C-H Out-of-Plane Bending | 900 - 750 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule.
The benzofuran (B130515) ring system is a chromophore that absorbs in the UV region. The presence of methyl groups as auxochromes is expected to cause a slight bathochromic (red) shift compared to the parent benzofuran molecule. The UV-Vis spectrum of this compound would likely exhibit multiple absorption bands corresponding to π → π* transitions within the aromatic system.
Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound (Based on data from substituted benzofurans)
| Transition | Predicted λmax (nm) |
| π → π | ~250 - 260 |
| π → π | ~280 - 290 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.
For this compound (C₁₀H₁₀O), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (146.19 g/mol ). The fragmentation pattern would be characteristic of the benzofuran core and the methyl substituents. Common fragmentation pathways for benzofurans include the loss of CO, CHO, and methyl radicals. The base peak in the spectrum would correspond to the most stable fragment ion. For instance, the mass spectrum of the isomeric 3,6-dimethylbenzofuran shows a strong molecular ion peak at m/z 146 and a significant fragment at m/z 131, corresponding to the loss of a methyl group. nih.gov A similar fragmentation pattern would be anticipated for this compound.
Table 5: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 146 | [M]⁺ (Molecular Ion) |
| 131 | [M - CH₃]⁺ |
| 118 | [M - CO]⁺ |
| 117 | [M - CHO]⁺ |
X-ray Diffraction (XRD) for Single Crystal Structure Determination
Single-crystal X-ray diffraction (XRD) is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering definitive structural proof. However, a prerequisite for this analysis is the ability to grow a suitable single crystal of the compound of interest.
As of the current literature survey, there is no publicly available single-crystal X-ray diffraction data for the specific compound this compound. Chemical databases and literature searches indicate that this compound is likely a liquid at room temperature, which precludes the use of single-crystal XRD under standard conditions unless specialized crystallization techniques are employed at low temperatures.
While the crystal structure of the parent this compound remains undetermined, crystallographic data for several more complex, solid derivatives of benzofuran have been reported. These studies, on compounds such as substituted benzofuranones and other multi-substituted benzofurans, provide insight into the general structural features of the benzofuran ring system. For instance, analyses of these related compounds often reveal a high degree of planarity in the fused ring system, which can influence molecular packing and electronic properties. However, without a direct crystallographic study of this compound, any discussion of its specific solid-state structure, including unit cell parameters, space group, and precise molecular geometry, would be speculative.
The absence of this data highlights a gap in the crystallographic literature for this particular compound and suggests an opportunity for future research, should a method for obtaining suitable crystals be developed.
Theoretical and Computational Chemistry Investigations of 3,4 Dimethylbenzofuran
Density Functional Theory (DFT) Calculations
DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently applied to organic molecules like benzofuran (B130515) derivatives to predict a variety of properties.
Geometry Optimization and Conformational Analysis
In a typical study of a benzofuran derivative, geometry optimization would be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This process identifies the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. For 3,4-Dimethylbenzofuran, this analysis would reveal the precise spatial arrangement of the methyl groups relative to the benzofuran core. However, no specific published data on the optimized geometry of this compound could be located.
Vibrational Frequency Calculations and Spectroscopic Correlation
Following geometry optimization, vibrational frequency calculations are typically performed at the same level of theory. These calculations predict the infrared (IR) and Raman spectra of the molecule. By comparing the calculated frequencies with experimental data, a detailed assignment of the vibrational modes can be made. For this compound, this would involve identifying the characteristic vibrational modes associated with the benzofuran ring and the methyl group C-H stretching and bending vibrations. No such computational or experimental spectroscopic analysis for this compound has been found in the reviewed literature.
Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential)
The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap provides insight into the chemical stability and reactivity of the molecule. A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For this compound, an MEP map would indicate the electron-rich and electron-poor regions of the molecule. Specific HOMO-LUMO energy values and MEP maps for this compound are not available in published research.
Molecular Dynamics Simulations for Conformational Stability
Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations could be used to explore its conformational landscape and assess the stability of different conformers in various environments (e.g., in a solvent). This would provide insights into the flexibility of the molecule and the rotational barriers of the methyl groups. There are no published MD simulation studies specifically focused on this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. To build a QSAR model for a series of benzofuran derivatives, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated and correlated with their measured biological activity. While QSAR studies have been conducted on various classes of benzofuran derivatives for different biological targets, no QSAR models specifically including or focusing on this compound were identified.
Chemical Reactivity and Mechanistic Transformations of 3,4 Dimethylbenzofuran
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. makingmolecules.com The reaction proceeds via a two-step mechanism: initial attack by the aromatic ring's π-electrons on the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com
In 3,4-dimethylbenzofuran, the regiochemical outcome of EAS is controlled by the directing effects of the fused furan (B31954) ring and the 4-methyl group. The oxygen atom of the furan ring is a powerful activating, ortho-para-directing group due to its ability to donate a lone pair of electrons into the benzene ring. This strongly directs incoming electrophiles to the C7 position (ortho to the oxygen) and the C5 position (para to the oxygen). The 4-methyl group is also an activating, ortho-para-director, albeit weaker, reinforcing substitution at the C5 position and directing to the C3 position of the benzene ring (which is already substituted).
The combined influence of these groups makes the C7 and C5 positions the most nucleophilic and thus the most likely sites for electrophilic attack. The C7 position is often electronically favored in benzofurans, while the C5 position is also strongly activated.
Interactive Table 1: Electrophilic Aromatic Substitution Reactions of this compound
| Reaction Type | Reagents | Probable Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 7-Nitro-3,4-dimethylbenzofuran and/or 5-Nitro-3,4-dimethylbenzofuran |
| Halogenation | Br₂, FeBr₃ | 7-Bromo-3,4-dimethylbenzofuran and/or 5-Bromo-3,4-dimethylbenzofuran |
| Sulfonation | SO₃, H₂SO₄ | This compound-7-sulfonic acid and/or this compound-5-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 7-Acyl-3,4-dimethylbenzofuran and/or 5-Acyl-3,4-dimethylbenzofuran |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | 7-Alkyl-3,4-dimethylbenzofuran and/or 5-Alkyl-3,4-dimethylbenzofuran |
Ring-Opening and Rearrangement Pathways
Beyond simple additions or substitutions, this compound can undergo more complex transformations involving ring-opening and skeletal rearrangements, often leading to other heterocyclic systems or highly substituted products.
Skeletal Editing via Oxidative Cleavage: Research has demonstrated that the benzofuran (B130515) core can be "edited" through oxidative cleavage of the heterocyclic ring. nih.gov This process can transform benzofurans into other valuable structures like benzisoxazoles and benzoxazoles. The reaction proceeds through a ring-opened oxime intermediate, which can then undergo different cyclization pathways. nih.gov
Substituent Migration via makingmolecules.commakingmolecules.com-Sigmatropic Rearrangement: An unusual substituent migration has been observed during the synthesis of substituted benzofurans from 2,6-disubstituted phenols and alkynyl sulfoxides. rsc.org This charge-accelerated makingmolecules.commakingmolecules.com-sigmatropic rearrangement can lead to the migration of alkyl groups on the benzene ring. For instance, the reaction of 2,5-dimethylphenol (B165462) to form a benzofuran resulted in both the expected 4,7-dimethylbenzofuran (B1206008) and the rearranged 4,6-dimethylbenzofuran. rsc.org This indicates that a cationic intermediate is formed, allowing for a methyl group to migrate, which serves as a method for synthesizing highly substituted benzofurans that are otherwise difficult to access. rsc.org
Interactive Table 3: Ring-Opening and Rearrangement Reactions
| Transformation Type | Key Intermediate(s) | Resulting Product Class |
| Skeletal Editing | Ring-opened oxime | Benzisoxazoles, Benzoxazoles nih.gov |
| Substituent Migration | Cationic intermediate | Rearranged, highly substituted benzofurans rsc.org |
Oxidation and Reduction Chemistry
The oxidation and reduction of this compound can occur at several sites: the methyl groups, the benzene ring, or the furan ring. A reaction is classified as an oxidation if it involves the loss of electrons or an increase in oxidation state, and as a reduction if it involves the gain of electrons or a decrease in oxidation state. cgc.edukhanacademy.org
Oxidation:
Side-Chain Oxidation: The methyl groups on the benzene ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by an acid workup. mnstate.edu
Ring Oxidation: The benzene ring can be hydroxylated. Studies on the related compound carbofuran (B1668357) (2,3-dihydro-2,2-dimethylbenzofuran-7-yl methylcarbamate) have shown that microorganisms can induce oxidation, converting it to 4-hydroxycarbofuran via a hydroxylase enzyme. nih.gov This suggests that biological or chemical oxidation of the aromatic ring of this compound is a potential pathway.
Reduction:
Ring Reduction: As mentioned previously, the furan ring is susceptible to catalytic hydrogenation. wikipedia.org Reduction of the benzene ring is more difficult and requires more forcing conditions, such as high-pressure hydrogenation or a Birch reduction.
Functional Group Reduction: If functional groups are introduced onto the ring via EAS (Section 5.1), they can be subsequently reduced. For example, a nitro group can be reduced to an amine (e.g., using Fe/HCl or Sn/HCl), and a ketone from a Friedel-Crafts acylation can be reduced to an alkyl group via a Clemmensen (Zn(Hg)/HCl) or Wolff-Kishner reduction. mnstate.edu
Interactive Table 4: Common Oxidation and Reduction Reactions
| Reaction Type | Reagents | Site of Reaction | Resulting Functional Group/Structure |
| Oxidation | KMnO₄, OH⁻, then H₃O⁺ | Methyl groups | Carboxylic acid |
| Oxidation | Hydroxylase enzymes | Benzene ring | Hydroxylated benzene ring nih.gov |
| Reduction | H₂, Pd/C | Furan ring | Dihydrobenzofuran |
| Reduction | Fe, HCl | Nitro group (if present) | Amine group mnstate.edu |
| Reduction | Zn(Hg), HCl | Acyl group (if present) | Alkyl group mnstate.edu |
Photochemical Reactivity and Transformations
Photochemical reactions are initiated by the absorption of light, which promotes a molecule to an electronically excited state with unique reactivity. numberanalytics.com The benzofuran scaffold can participate in significant photochemical rearrangements.
Research on related 2-hydroxy-o-methylphenacyl esters has shown that irradiation with light can trigger a competition between different photochemical pathways. ku.edunih.gov Depending on the solvent conditions, these precursors can rearrange to form substituted benzofuranone products. Specifically, the irradiation of a 2-hydroxy-4,6-dimethylphenacyl derivative was found to produce 4,6-dimethylbenzofuran-3(2H)-one and 4,6-dimethylbenzofuran-2(3H)-one. ku.edu
The proposed mechanism for this transformation involves the formation of a putative spirodienedione intermediate. ku.edunih.gov This intermediate can then undergo a ring expansion, leading to the observed benzofuranone products. This work highlights the potential for the dimethylbenzofuran skeleton to be involved in complex, light-induced intramolecular rearrangements.
Interactive Table 5: Photochemical Transformations
| Precursor Type | Conditions | Key Intermediate | Major Product(s) |
| 2-Hydroxy-4,6-dimethylphenacyl ester | Irradiation (λ = 300 or 313 nm), aqueous solvent | Spirodienedione | 4,6-Dimethylbenzofuran-3(2H)-one, 4,6-Dimethylbenzofuran-2(3H)-one ku.edunih.gov |
Biological Activity and Mechanistic Investigations of 3,4 Dimethylbenzofuran Derivatives in Vitro Contexts
Anticancer and Antiproliferative Activity Studies
Derivatives of the 3,4-dimethylbenzofuran scaffold have emerged as a significant area of interest in oncology research, demonstrating notable anticancer and antiproliferative effects in various in vitro models. These compounds have been shown to impede the growth of cancer cells through a variety of cellular and molecular mechanisms, which include the induction of programmed cell death (apoptosis), modulation of the cell cycle, alteration of cellular redox balance, and interaction with specific molecular targets crucial for cancer cell survival and proliferation.
Cellular Mechanism of Action: Apoptosis Induction and Cell Cycle Modulation
A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis and interference with the normal progression of the cell cycle in cancerous cells.
One notable study focused on a novel benzofuran (B130515) lignan derivative, which demonstrated the ability to arrest Jurkat T lymphocytes, a human leukemia cell line, in the G2/M phase of the cell cycle. nih.govmanipal.edu This cell cycle arrest was followed by the induction of apoptosis, suggesting that the compound effectively halts cell division before triggering programmed cell death. nih.govmanipal.edu The mechanism of this action was found to be predominantly dependent on the p53 tumor suppressor protein. nih.govmanipal.edu The derivative was observed to increase the levels of p21 and p27, which are key regulators of cell cycle progression, and cyclin B1. manipal.edu
In a different investigation, a benzofuran-isatin conjugate, specifically 3-methyl-N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide, was shown to have pro-apoptotic activity in colorectal cancer cell lines, HT29 and SW620. frontiersin.org Treatment with this compound led to an increase in the population of apoptotic cells. frontiersin.org Furthermore, this conjugate was found to induce cell cycle arrest. In HT29 cells, the arrest occurred at the G0/G1 phase, while in SW620 cells, the arrest was observed at the G2/M phase. frontiersin.org
Another study involving a benzofuran derivative, BL-038, in human chondrosarcoma cells, also highlighted apoptosis as a key mechanism of its anticancer action. nih.gov The treatment of chondrosarcoma cells with BL-038 led to a significant increase in apoptotic cells. nih.gov This apoptotic induction was linked to the activation of the intrinsic mitochondrial pathway, as evidenced by the decreased mitochondrial membrane potential and the modulation of Bcl-2 family proteins. nih.gov
The following table summarizes the effects of selected benzofuran derivatives on cell cycle and apoptosis in different cancer cell lines.
| Compound | Cancer Cell Line | Effect on Cell Cycle | Apoptosis Induction | Key Molecular Events |
| Benzofuran lignan derivative | Jurkat T lymphocytes | G2/M arrest nih.govmanipal.edu | Yes nih.govmanipal.edu | p53-dependent, increased p21, p27, and cyclin B1 manipal.edu |
| 3-methyl-N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide | HT29 (colorectal) | G0/G1 arrest frontiersin.org | Yes frontiersin.org | - |
| 3-methyl-N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide | SW620 (colorectal) | G2/M arrest frontiersin.org | Yes frontiersin.org | - |
| BL-038 | JJ012, SW1353 (chondrosarcoma) | Not specified | Yes nih.gov | Intrinsic mitochondrial pathway activation nih.gov |
Impact on Reactive Oxygen Species (ROS) Homeostasis
The modulation of reactive oxygen species (ROS) homeostasis within cancer cells is another critical mechanism through which this compound derivatives can exert their cytotoxic effects. Cancer cells often exhibit a state of increased oxidative stress, and further elevation of ROS levels can push them beyond a sustainable threshold, leading to cell death.
A significant finding in this area comes from the study of the benzofuran derivative BL-038 in human chondrosarcoma cells. nih.gov Treatment of these cells with BL-038 was found to induce the production of ROS. nih.gov This increase in intracellular ROS levels was demonstrated to be a crucial factor in the subsequent induction of apoptosis. nih.gov The study showed that the apoptotic and cytotoxic effects of BL-038 are mediated by the intrinsic mitochondria-mediated apoptotic pathway, which is often triggered by oxidative stress. nih.gov The generation of ROS acts as an upstream signaling event that initiates the apoptotic cascade in these cancer cells. nih.gov
Identification of Molecular Targets (e.g., Enzyme Inhibition, Protein Interactions)
The anticancer activity of this compound derivatives is also attributed to their ability to interact with and inhibit specific molecular targets that are vital for the growth and survival of cancer cells. These targets often include enzymes and proteins involved in critical signaling pathways.
Several molecular targets for benzofuran derivatives have been identified, including:
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Some 3-methylbenzofuran derivatives have been investigated for their potential to inhibit VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. researchgate.net
Mammalian Target of Rapamycin (mTOR): The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. mdpi.com Certain benzofuran derivatives have been designed and synthesized as inhibitors of the mTOR pathway. mdpi.com
Src Kinase: Src is a non-receptor tyrosine kinase that plays a role in cell proliferation, differentiation, and motility. Its aberrant activation is linked to cancer development. Some benzofuran-based compounds have been developed as Src kinase inhibitors. mdpi.com
Glycogen Synthase Kinase 3β (GSK-3β): This serine/threonine protein kinase is involved in a wide range of cellular processes, and its inhibition has been explored as a therapeutic strategy in cancer. Benzofuran derivatives have been investigated for their GSK-3β inhibitory activity. researchgate.net
Polyketide Synthase 13 (Pks13): While primarily a target for anti-mycobacterial agents, the inhibition of enzymes like Pks13 by benzofuran derivatives highlights their potential to interact with and inhibit specific enzymatic targets. nih.govresearchgate.net
Cholinesterases: Certain benzofuran derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are targets in other disease contexts but demonstrate the potential for enzyme inhibition by this class of compounds. mdpi.com
The following table provides a summary of some of the identified molecular targets of benzofuran derivatives.
| Molecular Target | Type of Target | Therapeutic Relevance in Cancer |
| VEGFR-2 | Receptor Tyrosine Kinase | Angiogenesis, Tumor Growth researchgate.net |
| mTOR | Serine/Threonine Kinase | Cell Growth, Proliferation, Survival mdpi.com |
| Src Kinase | Non-receptor Tyrosine Kinase | Cell Proliferation, Metastasis mdpi.com |
| GSK-3β | Serine/Threonine Kinase | Cell Proliferation, Survival researchgate.net |
| Pks13 | Enzyme | (Primarily anti-mycobacterial target) nih.govresearchgate.net |
| Cholinesterases | Enzymes | (Demonstrates enzyme inhibition potential) mdpi.com |
Antimicrobial Activity Assessments
In addition to their anticancer properties, derivatives of this compound have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi. These findings suggest their potential as a scaffold for the development of new anti-infective agents.
Antibacterial Efficacy and Spectrum of Activity
Benzofuran derivatives have been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The specific substitutions on the benzofuran core play a crucial role in determining the potency and spectrum of this activity.
For instance, certain 3-benzofurancarboxylic acid derivatives have shown activity against Gram-positive cocci with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 200 μg/mL. nih.gov Another study on benzofuran derivatives reported compounds with excellent antibacterial activity against strains such as Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA), and Bacillus subtilis, with MIC values as low as 0.39 to 3.12 μg/mL. nih.gov
The following table presents a selection of antibacterial activity data for various benzofuran derivatives against different bacterial strains.
| Bacterial Strain | Derivative Type | MIC (μg/mL) | Reference |
| Staphylococcus aureus | 3-Benzofurancarboxylic acid derivative | 50-200 | nih.gov |
| Staphylococcus aureus | Benzofuran derivative | 0.39 | nih.gov |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Benzofuran derivative | 0.78 | nih.gov |
| Bacillus subtilis | Benzofuran derivative | 0.78 | nih.gov |
| Salmonella typhimurium | Benzofuran derivative from Penicillium crustosum | 12.5 | mdpi.com |
| Escherichia coli | Benzofuran derivative from Penicillium crustosum | 25 | mdpi.com |
Antifungal Efficacy and Spectrum of Activity
The antifungal potential of this compound derivatives has also been well-documented, with studies demonstrating efficacy against various human and plant pathogenic fungi.
Halogenated derivatives of 3-benzofurancarboxylic acids have exhibited antifungal activity against Candida albicans and Candida parapsilosis with an MIC of 100 μg/mL. nih.gov Other research has identified benzofuran derivatives with potent activity against fungal strains such as Aspergillus flavus and Candida albicans, with some compounds showing better antimycotic activity than the reference drug fluconazole. rsc.org For example, some derivatives displayed promising antifungal activity with MIC values of 0.532 μM and 0.64 μM. rsc.org
The table below summarizes the antifungal activity of selected benzofuran derivatives.
| Fungal Strain | Derivative Type | MIC (μg/mL) | Reference |
| Candida albicans | 3-Benzofurancarboxylic acid derivative | 100 | nih.gov |
| Candida parapsilosis | 3-Benzofurancarboxylic acid derivative | 100 | nih.gov |
| Aspergillus flavus | Benzofuran derivative | - (Potent activity reported) | rsc.org |
| Candida albicans | Benzofuran derivative | - (Potent activity reported) | rsc.org |
| Penicillium italicum | Benzofuran derivative from Penicillium crustosum | 12.5 | mdpi.com |
| Colletotrichum musae | Benzofuran derivative from Penicillium crustosum | 12.5-25 | mdpi.com |
| Aspergillus fumigatus | Thiazolo benzimidazole containing benzofuran | - | nih.gov |
| Candida krusei | Thiazolo benzimidazole containing benzofuran | 23.20 | nih.gov |
Investigation of Antimicrobial Resistance Mechanisms
While research into the specific mechanisms by which bacteria develop resistance to this compound derivatives is limited, studies on the antibacterial mechanisms of broader benzofuran compounds offer preliminary insights. The emergence of antibiotic-resistant bacteria has spurred the development of novel antibacterial agents, with benzofuran derivatives showing promise. researchgate.net
For instance, a study on benzofuran derivatives incorporating disulfide moieties revealed potent antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo). nih.gov Proteomic analysis and enzyme activity assays of the most effective compound, V40, suggested its antibacterial mechanism. nih.gov This indicates that some benzofuran derivatives may act by disrupting key cellular processes in bacteria.
Furthermore, structure-activity relationship (SAR) studies have indicated that specific substitutions on the benzofuran ring are crucial for antimicrobial efficacy. For example, the presence of a strong electron-withdrawing group on one ring and hydroxyl groups on another ring of biphenyl structures linked to a benzo-heterocycle were found to be beneficial for antibacterial activity. researchgate.net Understanding these mechanisms is a critical step in overcoming potential resistance, as targeting oxidative pathways with antioxidant agents has shown potential in sensitizing resistant bacterial strains. mdpi.com
Some benzofuran derivatives have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 3.13 µg/mL. researchgate.net Research has also shown that certain benzofuran-3-carbohydrazide derivatives are active against M. tuberculosis H37Rv strains. nih.gov
| Compound/Derivative Class | Target Organism(s) | Observed Effect/Activity | Potential Mechanism Insight |
| Benzofuran derivatives with disulfide moieties (e.g., V40) | Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas oryzae pv. oryzicola (Xoc) | Potent antibacterial activity (EC50 for V40 against Xoo = 0.28 µg/mL) nih.gov | Insights from proteomic analysis and enzyme activity assays nih.gov |
| Biphenyl and dibenzofuran derivatives | Methicillin-resistant Staphylococcus aureus (MRSA), Multidrug-resistant Enterococcus faecalis | Potent inhibitory activities (MIC values as low as 3.13 µg/mL) researchgate.net | SAR indicates importance of electron-withdrawing and hydroxyl groups researchgate.net |
| Benzofuran-3-carbohydrazide derivatives | M. tuberculosis H37Rv | Promising antimycobacterial activity (MIC values as low as 2 µg/mL) nih.gov | Not specified |
Antioxidant Properties and Radical Scavenging Capabilities
Benzofuran derivatives have been identified as having significant antioxidant and radical scavenging properties. The transformation of a chroman skeleton, found in Vitamin E, to a benzofuran skeleton has been reported to increase antioxidant activity. nih.gov The antioxidant potential of these compounds is often evaluated through their ability to scavenge free radicals, a key process in mitigating oxidative stress which is implicated in numerous degenerative diseases. mdpi.com
Several in vitro assays are employed to determine these capabilities:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : A common method where the antioxidant's ability to donate a hydrogen atom to the stable DPPH radical is measured. Several series of synthesized benzofuran derivatives have shown very good antioxidant activity in this assay. nih.govnih.gov
FRAP (Ferric Reducing Antioxidant Power) and ORAC (Oxygen Radical Absorbance Capacity) Assays : These methods also measure the antioxidant capacity. Benzofuran hydrazones, for example, have demonstrated varied but significant antioxidant activity in DPPH, FRAP, and ORAC assays. unica.it
Cyclic Voltammetry : This electrochemical method can also be used to evaluate the antioxidant activity of benzofuran-2-one derivatives. mdpi.com
Mechanistic studies, including Density Functional Theory (DFT) calculations on benzofuran–stilbene hybrids, suggest that the primary antioxidant action involves O–H bond breakage. The specific mechanism can be influenced by the solvent environment, with a Hydrogen Atom Transfer (HAT) mechanism favored in the gaseous phase and a Sequential Proton Loss–Electron Transfer (SPL–ET) mechanism more likely in solvents. rsc.org Structure-activity relationship studies indicate that the number and position of hydroxyl groups on the arylidene moiety of benzofuran hydrazones are directly related to their antioxidant activity. unica.it
| Derivative Class | Assay(s) Used | Key Findings |
| Substituted benzofurans | DPPH | Several compounds exhibited "very good" antioxidant activity nih.gov |
| Benzofuran hydrazones | DPPH, FRAP, ORAC | Activity is related to the number and position of hydroxyl groups unica.it |
| 3,3-disubstituted-3H-benzofuran-2-ones | DPPH, Cyclic Voltammetry | Demonstrated antioxidant capacity and ability to reduce intracellular ROS levels in a cellular model mdpi.com |
| Benzofuran–stilbene hybrids | DFT Calculations | Antioxidant activity proceeds via O–H bond breakage, with the mechanism (HAT vs. SPL-ET) being solvent-dependent rsc.org |
Anti-inflammatory Effects and Related Pathways
Inflammation is a complex biological response mediated by various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov Benzofuran derivatives have emerged as potent anti-inflammatory agents by modulating these key pathways.
Studies on heterocyclic/benzofuran hybrids have shown that certain compounds can significantly inhibit the generation of nitric oxide (NO), a key inflammatory mediator. nih.gov For example, compound 5d (a piperazine/benzofuran hybrid) exhibited an excellent inhibitory effect on NO production (IC50 = 52.23 ± 0.97 μM) in LPS-stimulated RAW-264.7 cells. nih.gov
The anti-inflammatory mechanism of these derivatives often involves the suppression of major inflammatory signaling cascades. Compound 5d was found to inhibit the phosphorylation of key proteins in the MAPK/NF-κB pathway, including IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38. nih.gov This inhibition leads to the downregulation of pro-inflammatory factors such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.govnih.gov
Fluorinated benzofuran and dihydrobenzofuran derivatives have also demonstrated significant anti-inflammatory effects. mdpi.com These compounds suppressed LPS-stimulated inflammation by inhibiting the expression of COX-2 and inducible nitric oxide synthase 2 (NOS2). mdpi.com This resulted in decreased secretion of inflammatory mediators, with IC50 values in the low micromolar range for IL-6, Chemokine (C-C) Ligand 2 (CCL2), NO, and prostaglandin E2 (PGE2). mdpi.com
| Derivative Class | Model System | Key Pathway(s) Inhibited | Downregulated Mediators |
| Piperazine/benzofuran hybrid (5d) | LPS-stimulated RAW264.7 cells | NF-κB, MAPK (IKKα/β, IκBα, p65, ERK, JNK, p38) nih.gov | NO, COX-2, TNF-α, IL-6 nih.gov |
| Fluorinated benzofurans | LPS-treated macrophages | COX-2, NOS2 expression mdpi.com | IL-6, CCL2, NO, PGE2 mdpi.com |
| Furosalicylic acids, Furobenzoxazines | In vivo rat paw edema model | Cyclooxygenase-2 (COX-2) researchgate.net | Prostaglandin E2 (PGE2) researchgate.net |
Antiviral Potentials and Replication Inhibition
The benzofuran scaffold is a valuable pharmacophore for the development of antiviral agents. researchgate.net Derivatives have shown activity against a range of viruses, including human coronaviruses and Human Immunodeficiency Virus (HIV).
A notable mechanism of action for some benzofuran derivatives is the activation of the STING (stimulator of interferon genes) pathway. Certain benzofuran derivatives have been identified as STING agonists, capable of inducing the expression of Type I interferons (IFN-I). nih.gov This innate immune response leads to an antiviral state in cells. Specifically, compounds like BZF-2OH , BZF-5OH , and BZF-37OH were found to inhibit the replication of human coronavirus 229E (HCoV-229E) and SARS-CoV-2 with EC50 values in the micromolar range. nih.gov
Other benzofuran derivatives have been synthesized and shown to possess potent activity against HIV. nih.gov These compounds demonstrated higher potency than the non-nucleoside reverse transcriptase inhibitor (NNRTI) Atevirdine in HIV inhibitory assays. The mechanism for some of these compounds involves the inhibition of the HIV-1 reverse transcriptase (RT) enzyme. researchgate.netnih.gov Additionally, certain derivatives have been tested for their ability to inhibit the Hepatitis C Virus (HCV) NS3-4A protease, although with weaker potency compared to the reference drug VX-950. nih.gov
| Compound/Derivative Class | Target Virus | Mechanism of Action | Potency (Example) |
| BZF-2OH, BZF-5OH, BZF-37OH | Human Coronavirus (HCoV-229E), SARS-CoV-2 | STING agonist, induction of IFN-I expression nih.gov | EC50 values in the µM range nih.gov |
| Benzofuran-5-carbonyl derivatives | HIV-1 | Inhibition of HIV-1 Reverse Transcriptase (RT) nih.gov | Higher potency than Atevirdine nih.gov |
| Benzofuran-5-carbonyl derivatives | HCV | Inhibition of HCV NS3-4A protease nih.gov | Weaker potency than VX-950 nih.gov |
Enzyme Inhibition Studies (e.g., α-Glucosidase, Protein Tyrosine Phosphatase 1B)
Derivatives of benzofuran and related heterocyclic structures have been investigated as inhibitors of enzymes implicated in metabolic disorders, particularly type 2 diabetes. nih.gov Two key targets in this area are α-glucosidase and protein tyrosine phosphatase 1B (PTP1B). nih.gov
α-Glucosidase Inhibition : α-Glucosidase inhibitors work by delaying the digestion of complex carbohydrates, thereby reducing the absorption of monosaccharides and lowering postprandial blood glucose levels. mdpi.com While research on this compound itself is specific, studies on related compounds have shown activity. For example, Peniorcinol C, a compound with a furan-containing core isolated from the endophytic fungus Penicillium brefeldianum, showed weak α-glucosidase inhibition activity with an EC50 value of 38.93 μM. mdpi.com
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition : PTP1B is a key negative regulator of the insulin signaling pathway, and its inhibition is a therapeutic strategy for type 2 diabetes and obesity. nih.gov Benzofuran and benzothiophene biphenyls have been explored as PTP1B inhibitors. dntb.gov.ua Additionally, certain natural products with different core structures, like Indole-3-acetic acid isolated alongside furan-containing compounds, have shown moderate PTP1B inhibitory activity (EC50 = 11.68 μM). mdpi.com The xanthone sydowinin B also demonstrated significant PTP1B inhibitory activity. nih.gov These findings suggest that the broader class of heterocyclic compounds, including benzofurans, represents a promising source for developing PTP1B inhibitors.
The dual inhibition of both α-glucosidase and PTP1B is an attractive strategy for creating multi-target antidiabetic drugs. nih.gov
| Enzyme Target | Compound Class/Example | Source/Context | Inhibitory Activity (IC50/EC50) |
| α-Glucosidase | Peniorcinol C | Endophytic Fungus P. brefeldianum mdpi.com | 38.93 µM mdpi.com |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Indole-3-acetic acid | Endophytic Fungus P. brefeldianum mdpi.com | 11.68 µM mdpi.com |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Sydowinin B | Malbranchea dendritica fungus nih.gov | Significant inhibitory activity nih.gov |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Benzofuran and Benzothiophene Biphenyls | Synthetic derivatives dntb.gov.ua | Investigated as PTP1B inhibitors dntb.gov.ua |
Structure-Activity Relationship (SAR) Analysis for Biological Efficacy
Structure-Activity Relationship (SAR) analysis is crucial for optimizing the biological efficacy of benzofuran derivatives by identifying the chemical features responsible for their pharmacological actions. mdpi.comsemanticscholar.org
For Antimicrobial Activity : SAR studies have shown that substitutions on the benzofuran scaffold are critical. In a series of benzofuran derivatives containing disulfide moieties, a three-dimensional quantitative structure-activity relationship (3D-QSAR) model was used to identify the optimal compound for antibacterial activity. nih.gov For anticancer activity, which can share some principles with antimicrobial design, the position of halogen atoms on the benzofuran ring is a critical determinant of biological activity. mdpi.com The presence of electron-withdrawing groups like trifluoromethyl and cyano groups can enhance inhibitory activity. nih.gov
For Antioxidant Activity : The antioxidant capacity of benzofuran derivatives is strongly influenced by the number and position of hydroxyl groups. unica.it For benzofuran hydrazones, derivatives with multiple hydroxyl groups on the arylidene ring, such as the 2,3,4-trihydroxybenzylidene derivative, exhibit the best radical scavenging activity. unica.it
For Anti-inflammatory and Other Activities : The addition of specific functional groups can enhance biological effects. For anti-inflammatory activity, the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups on the benzofuran structure has been suggested to improve efficacy. mdpi.com Quantitative SAR (QSAR) analysis performed on arylbenzofuran derivatives for antihistaminic activity identified specific topological descriptors that positively or negatively influence the compound's potency, providing a model for rational drug design. derpharmachemica.com For instance, a decrease in the count of carbon atoms separated by a specific number of bonds was shown to have a positive effect on activity. derpharmachemica.com
These SAR insights are essential for the rational design of new, more potent, and selective this compound derivatives for various therapeutic applications.
Natural Occurrence and Isolation of Benzofuran Derivatives
Botanical Sources and Extraction Methodologies
Benzofuran (B130515) derivatives are a widespread class of naturally occurring compounds found in a variety of higher plant families. nih.gov These include, but are not limited to, Asteraceae, Fabaceae, Moraceae, Rutaceae, Liliaceae, and Cyperaceae. nih.govmdpi.com Notably, the Asteraceae family is recognized for containing the highest number of these compounds. nih.govrsc.org
Specific examples of plants from which benzofuran derivatives have been isolated include Aglaia perviridis, Eupatorium chinense, Tephrosia purpurea, Morus alba (White Mulberry), and Ligularia veitchiana. researchgate.net For instance, Moracin D has been isolated from Morus alba and Cicerfuran from the roots of chickpea (Cicer spp.). mdpi.com Another example is Ailanthoidol, a neolignan derivative, which has been isolated from the stem wood of Zanthoxylum ailanthoides. mdpi.comrsc.org
The extraction of benzofuran derivatives from plant materials involves various methodologies depending on the specific compound and the plant matrix. A common approach involves the extraction of dried and ground plant material with organic solvents. For example, a dichloromethane (B109758) extract can be obtained by partitioning a residue from a 95% ethanol (B145695) extraction between 50% aqueous methanol (B129727) and dichloromethane. mdpi.com Further separation and purification of the individual compounds are then typically achieved through chromatographic techniques such as column chromatography or preparative thin-layer chromatography. mdpi.com Another documented method is methanolic extraction at an elevated temperature (60°C), with subsequent analysis of the products by gas chromatography and mass spectroscopy (GC-MS). researchgate.net
Table 1: Examples of Benzofuran Derivatives from Botanical Sources
| Compound Name | Botanical Source | Plant Family |
|---|---|---|
| Moracin D | Morus alba | Moraceae |
| Cicerfuran | Cicer spp. | Fabaceae |
| Ailanthoidol | Zanthoxylum ailanthoides | Rutaceae |
| (E)-3-(2-(benzo[d] mdpi.comresearchgate.net dioxol-5-yl)-7-methoxybenzofuran-5-yl) acrylaldehyde | Duabanga grandiflora | Lythraceae |
| 1-[6-hydroxy-2-isopropenyl-1-benzofuran-5yl]-1-ethanone | Petasites hybridus | Asteraceae |
Fungal and Microbial Origins
In addition to botanical sources, benzofuran derivatives have also been isolated from various fungi and microorganisms. rsc.org These microbial sources represent a rich and diverse origin for novel and bioactive chemical structures. nih.gov Fungi, in particular, including those from marine environments, are known to produce a wide array of secondary metabolites, among which are benzofuran derivatives. rsc.orgnih.gov
For instance, a chemical investigation of the culture broth of Penicillium crustosum, a marine-derived fungus, led to the isolation of several new and known benzofuran derivatives. mdpi.com Similarly, two novel benzofuran compounds with α-glucosidase inhibitory activity were obtained from the fermentation broth of Talaromyces amestolkiae, a marine fungal strain isolated from the mangrove plant Kandelia obovata. rsc.org These findings underscore the importance of microbial, and specifically fungal, sources as a reservoir for discovering new benzofuran derivatives. nih.gov
Table 2: Examples of Benzofuran Derivatives from Fungal Sources
| Producing Organism | Compound Type | Potential Bioactivity |
|---|---|---|
| Penicillium crustosum | Benzofuran derivatives | Antimicrobial, Anti-inflammatory |
| Talaromyces amestolkiae | Benzofuran derivatives | α-glucosidase inhibitory |
Biosynthetic Pathways and Metabolomic Profiling
The biosynthesis of benzofuran derivatives in nature involves complex enzymatic pathways. While the specific pathways for many benzofuran derivatives are not fully elucidated, they are generally considered to be derived from various precursors through processes such as cyclization and other modifications.
Metabolomic profiling techniques have become instrumental in identifying and quantifying a wide range of secondary metabolites, including benzofuran derivatives, in biological systems. acs.org Techniques such as Thin-Layer Chromatography-Mass Spectrometry-Bioautography (TLC-MS-Bioautography) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful tools for the rapid screening and identification of bioactive compounds from natural extracts. acs.org
For example, metabolomic analysis of different varieties of Morus alba leaves has identified moracins, which are a type of benzofuran, as major compounds. acs.org Such metabolomic studies not only help in identifying the presence of these compounds but can also provide insights into the metabolic pathways and how they might differ between varieties or under different environmental conditions. acs.org The application of these analytical techniques is crucial for understanding the chemical diversity of benzofuran derivatives in nature and for the targeted isolation of novel compounds. acs.org
Applications in Advanced Chemical Synthesis and Materials Science
Utility as Key Intermediates in Complex Organic Synthesis
3,4-Dimethylbenzofuran serves as a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and organic synthesis. Its unique structural features make it a suitable starting material for the construction of a variety of organic compounds.
The synthesis of this compound itself can be achieved through several methods, including electrochemical synthesis, acylation reactions, and various cyclization strategies. One common approach involves the acid-catalyzed cyclization of substituted phenols. For instance, the cyclization of 2-hydroxy-3,4-dimethylacetophenone can yield this compound. Another route is the DMAP-mediated cascade cyclization of precursors like 2-bromo-1,3-indandione and ortho-hydroxy α-aminosulfones, which can produce benzofuran (B130515) derivatives in high yields under mild conditions.
The reactivity of the this compound core allows for further functionalization, making it an important intermediate. The electron-rich nature of the benzofuran ring system, enhanced by the two methyl groups, facilitates electrophilic substitution reactions, allowing for the introduction of various functional groups at different positions on the molecule. This adaptability is crucial for the synthesis of complex natural products and other target molecules. While extensive research has been conducted on benzofuran derivatives in general for the synthesis of natural products, the specific application of this compound as a key intermediate in the total synthesis of a named natural product is not yet widely documented in publicly available research.
Below is a table summarizing various synthetic methods for benzofuran derivatives, which could be adapted for this compound:
| Synthesis Method | Precursors | Reagents and Conditions | Yield | Reference |
| Acid-Catalyzed Cyclization | Substituted Phenols | Strong acid (e.g., H₂SO₄) | Moderate | |
| DMAP-Mediated Cascade Cyclization | 2-bromo-1,3-indandione, ortho-hydroxy α-aminosulfones | DMAP, DCE | >85% | |
| Electrochemical Synthesis | ortho-xylene | Suitable electrolyte | Controlled | |
| Acylation Reactions | ortho-xylene | Carbon monoxide, Lewis acids | Varies |
Development of Functional Dyes and Pigments
The benzofuran scaffold is a known chromophore and is present in the chemical structures of some dyes and pigments. The extended π-system of the benzofuran ring can be modified to tune the absorption and emission properties of the molecule, making it a candidate for creating new colorants.
In theory, the this compound core could be incorporated into various classes of dyes. For example, it could serve as a coupling component in the synthesis of azo dyes. Azo dyes are characterized by the -N=N- functional group, which links two aromatic rings. By diazotizing an aromatic amine and coupling it with a this compound derivative, a novel azo dye could be synthesized. The color of such a dye would be influenced by the electronic properties of the this compound moiety and any other substituents present.
Despite the theoretical potential, a comprehensive search of scientific literature did not yield specific examples of functional dyes or pigments that are explicitly derived from this compound. The research in this area appears to be focused on the broader class of benzofuran derivatives. Therefore, the development of dyes and pigments based on this specific compound remains an area for future exploration.
The following table outlines the general classes of dyes where this compound could potentially be incorporated:
| Dye Class | General Structure | Potential Role of this compound |
| Azo Dyes | Ar-N=N-Ar' | As the Ar' coupling component |
| Methine Dyes | D-(CH=)n-A | As the donor (D) or acceptor (A) group |
| Styryl Dyes | Ar-CH=CH-Ar' | As one of the aromatic (Ar or Ar') groups |
Integration into Polymeric Structures and Advanced Material Systems
The incorporation of benzofuran units into polymer backbones can impart desirable properties to the resulting materials, such as high thermal stability, rigidity, and specific optical or electronic characteristics. Benzofuran itself can undergo cationic polymerization to form poly(benzofuran), a rigid polymer with a high glass-transition temperature and transparency.
While the direct polymerization of this compound has not been extensively reported, its structural similarity to benzofuran suggests that it could also be polymerized or copolymerized to create novel materials. The methyl groups on the benzene (B151609) ring would likely influence the polymer's properties, potentially increasing its solubility in organic solvents and modifying its thermal and mechanical characteristics.
Furthermore, functionalized this compound derivatives could be used as monomers in the synthesis of various types of polymers. For example, a di-functionalized this compound could be used to create polyesters, polyamides, or polyimides with the benzofuran moiety integrated into the polymer backbone. These materials could find applications in areas where high-performance polymers are required.
Recent research has focused on creating cross-linked polymers from poly(benzofuran-co-arylacetic acid), which contains benzofuran rings within its structure. This demonstrates the versatility of the benzofuran unit in creating advanced materials with tailored properties. The introduction of a this compound unit into such a polymer could further modify its properties, such as thermal conductivity.
The table below summarizes the potential for integrating this compound into polymeric systems based on the known chemistry of benzofuran:
| Polymerization Method | Monomer Type | Potential Polymer Properties |
| Cationic Polymerization | This compound | Increased solubility, modified thermal properties |
| Polycondensation | Di-functionalized this compound | High thermal stability, specific optical properties |
| Copolymerization | This compound with other monomers | Tunable mechanical and thermal properties |
Q & A
Basic: What are the most reliable synthetic routes for 3,4-dimethylbenzofuran in academic research?
Answer:
Two primary methodologies are widely adopted:
- Cyclization of substituted phenols : Reacting 3,4-dimethylphenol with α-haloketones (e.g., bromoacetaldehyde) under acidic conditions. This method leverages intramolecular cyclization, often catalyzed by TiCl₄, to form the benzofuran core .
- Palladium-catalyzed intramolecular Heck reaction : Using Pd catalysts to facilitate C–C bond formation in pre-functionalized precursors, enabling regioselective synthesis .
Key considerations : Optimize reaction temperature (typically 80–120°C) and solvent polarity (e.g., DMF or toluene) to enhance yield. Purification via column chromatography is recommended, with characterization by ¹H/¹³C NMR and GC-MS to confirm regiochemistry .
Advanced: How can researchers resolve spectral ambiguities in characterizing this compound derivatives?
Answer:
Discrepancies in NMR or MS data often arise from positional isomerism or impurities. To address this:
- Comparative NMR analysis : Reference ¹³C chemical shifts for analogous compounds (e.g., 2,3-dimethylbenzofuran shows distinct aromatic carbon shifts at δ 152.8 and 149.4 ppm for C-2 and C-3, respectively) . Adjust assignments based on substituent effects.
- High-resolution LC-MS/MS : Compare experimental fragmentation patterns with predicted spectra (e.g., using tools like PubChem or NIST databases). For example, this compound may exhibit unique fragment ions at m/z 146 (M⁺) and 131 (M⁺–CH₃) .
- Isotopic labeling : Use ¹³C-labeled precursors to trace structural integrity during synthesis .
Basic: What analytical techniques are critical for quantifying this compound in environmental samples?
Answer:
- GC-MS with electron ionization (EI) : Ideal for volatile derivatives. Use nonpolar columns (e.g., DB-5MS) and optimize temperature gradients to separate isomers (e.g., 3,4- vs. 2,5-dimethylbenzofuran) .
- LC-MS/MS with ESI : For polar metabolites or degradation products. Employ reverse-phase C18 columns and monitor transitions like m/z 146 → 131 .
- Quality control : Include internal standards (e.g., ¹³C-labeled dibenzofurans) to correct for matrix effects .
Advanced: How can researchers assess the potential genotoxicity of this compound in pharmacological studies?
Answer:
- In vitro assays : Conduct Ames tests (bacterial reverse mutation) and micronucleus assays in mammalian cells to detect DNA damage .
- In vivo follow-up : If clastogenicity is suspected (e.g., based on structural analogs), perform comet assays in rodent duodenal tissues to evaluate in situ DNA breaks .
- Structure-activity relationships (SAR) : Compare with EFSA-evaluated compounds like 3,4-dimethyl-5-pentylidenefuran-2(5H)-one, noting alkyl chain effects on reactivity .
Basic: What are the key challenges in optimizing regioselectivity during benzofuran synthesis?
Answer:
- Substituent steric effects : Bulky groups at C-3/C-4 positions may hinder cyclization. Use directing groups (e.g., methoxy) to steer reaction pathways .
- Catalyst choice : Pd(OAc)₂ with phosphine ligands enhances selectivity in Heck reactions, whereas Lewis acids like TiCl₄ favor electrophilic aromatic substitution .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve catalyst stability in Pd-mediated syntheses .
Advanced: How can conflicting data on biological activity be reconciled in structure-function studies?
Answer:
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HepG2 vs. HEK293) to rule out cell-specific effects .
- Metabolite profiling : Use LC-MS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to observed bioactivity .
- Computational modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO/LUMO energies) with experimental IC₅₀ values .
Basic: What are the best practices for storing and handling this compound in the laboratory?
Answer:
- Storage : Seal in airtight containers under inert gas (N₂/Ar) at room temperature to prevent oxidation. Desiccate to avoid moisture-induced degradation .
- Safety : Use PPE (gloves, goggles) due to potential irritancy (H315/H319). Handle in fume hoods to limit inhalation .
Advanced: What strategies mitigate interference from co-eluting compounds in environmental analyses?
Answer:
- Multidimensional chromatography : Combine GC×GC or LC-LC to enhance resolution of complex matrices .
- Selective ion monitoring (SIM) : Focus on unique fragment ions (e.g., m/z 146 for this compound) to reduce background noise .
- Matrix-matched calibration : Prepare standards in sample-matched matrices (e.g., sediment extracts) to correct for ion suppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
